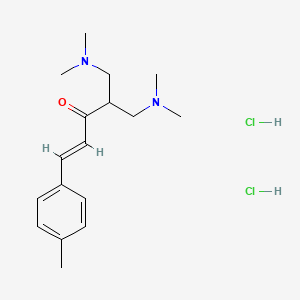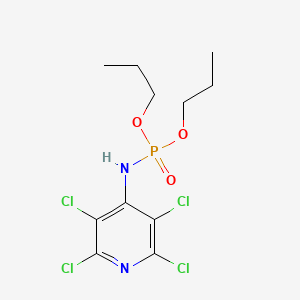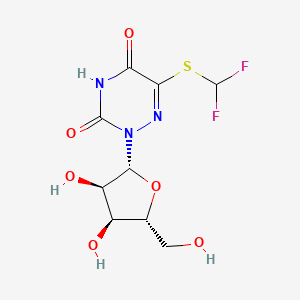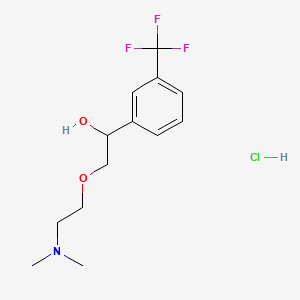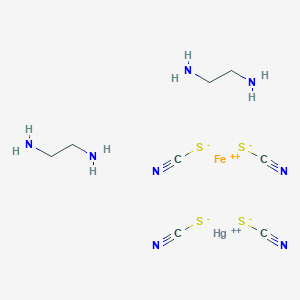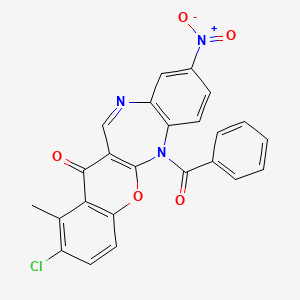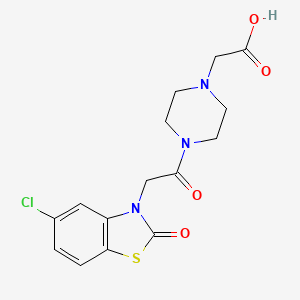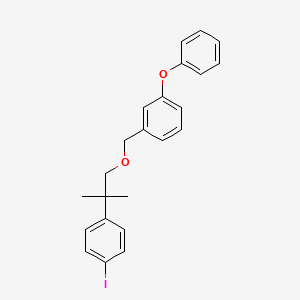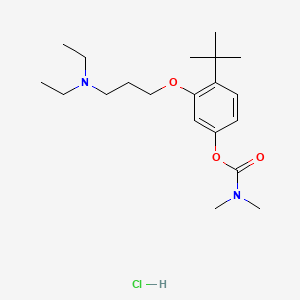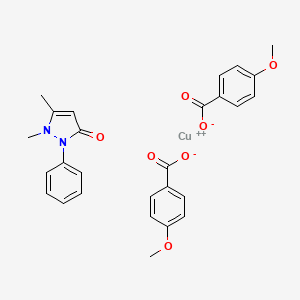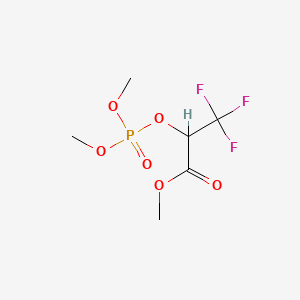
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a chemical compound with the molecular formula C6H10F3O5P. This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphosphinyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the reaction of propanoic acid derivatives with dimethoxyphosphinyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the phosphinyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include phosphonic acids or phosphonates.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphinyl group can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and phosphinyl groups, making it less reactive in certain chemical reactions.
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxyl group instead of the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and lipophilicity, and the dimethoxyphosphinyl group, which can participate in various chemical reactions. These features make it a valuable reagent in organic synthesis and a useful tool in scientific research.
Eigenschaften
CAS-Nummer |
108682-50-4 |
|---|---|
Molekularformel |
C6H10F3O6P |
Molekulargewicht |
266.11 g/mol |
IUPAC-Name |
methyl 2-dimethoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H10F3O6P/c1-12-5(10)4(6(7,8)9)15-16(11,13-2)14-3/h4H,1-3H3 |
InChI-Schlüssel |
ACAJSEOGAFXIAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(F)(F)F)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
